molecular formula C6H11N3O3 B15224840 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol

2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol

Cat. No.: B15224840
M. Wt: 173.17 g/mol
InChI Key: OQVIUYMDKZKZHV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol typically involves the formation of the triazole ring followed by the introduction of the hydroxymethyl and propane-1,3-diol groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde or other suitable reagents.

    Hydroxylation: Conversion of intermediate compounds to propane-1,3-diol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of triazole ring or other functional groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, esters, or other derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential therapeutic agent or drug precursor.

    Industry: In the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol would depend on its specific application. Generally, it may involve:

    Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to various rings.

    Propane-1,3-diol Derivatives: Compounds with propane-1,3-diol as a core structure.

Uniqueness

2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is unique due to the combination of its triazole ring and hydroxymethyl-propane-1,3-diol structure, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-(hydroxymethyl)-2-(1,2,4-triazol-4-yl)propane-1,3-diol

InChI

InChI=1S/C6H11N3O3/c10-1-6(2-11,3-12)9-4-7-8-5-9/h4-5,10-12H,1-3H2

InChI Key

OQVIUYMDKZKZHV-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1C(CO)(CO)CO

Origin of Product

United States

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